molecular formula C24H19ClFN5O2S B10984289 1-{3-[3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]propyl}-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol

1-{3-[3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]propyl}-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol

Cat. No.: B10984289
M. Wt: 496.0 g/mol
InChI Key: ROBMRVHACUYBNA-UHFFFAOYSA-N
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Description

1-{3-[3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]propyl}-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound featuring multiple heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions The process begins with the preparation of the 1,2,4-oxadiazole ring, which is then linked to the 2-chloro-6-fluorophenyl group

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-{3-[3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]propyl}-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the imino group or other functional groups within the molecule.

    Substitution: Halogen atoms in the phenyl ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an amine.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.

Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. It may exhibit activity against various diseases, including cancer, bacterial infections, and inflammatory conditions.

Industry: In industrial applications, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 1-{3-[3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]propyl}-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol exerts its effects involves binding to specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to interact with these targets, potentially inhibiting or activating their function.

Comparison with Similar Compounds

    1-{3-[3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]propyl}-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol: Lacks the imino group, which may affect its biological activity.

    1-{3-[3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]propyl}-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol: Contains a methyl group instead of a phenyl group, potentially altering its chemical properties.

Uniqueness: The presence of the imino group and the specific arrangement of the heterocyclic rings make this compound unique. These features may contribute to its distinct pharmacological profile and reactivity compared to similar compounds.

This detailed overview provides a comprehensive understanding of 1-{3-[3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]propyl}-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H19ClFN5O2S

Molecular Weight

496.0 g/mol

IUPAC Name

1-[3-[3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]propyl]-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol

InChI

InChI=1S/C24H19ClFN5O2S/c25-15-8-4-9-16(26)20(15)23-29-19(33-30-23)10-5-11-31-12-18(32)21(22(31)27)24-28-17(13-34-24)14-6-2-1-3-7-14/h1-4,6-9,13,27,32H,5,10-12H2

InChI Key

ROBMRVHACUYBNA-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=N)N1CCCC2=NC(=NO2)C3=C(C=CC=C3Cl)F)C4=NC(=CS4)C5=CC=CC=C5)O

Origin of Product

United States

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